4-[3-(Trifluoromethyl)phenyl]-1,2,4-triazolidine-3,5-dione
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Overview
Description
4-[3-(Trifluoromethyl)phenyl]-1,2,4-triazolidine-3,5-dione is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a triazolidine-3,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trifluoromethyl)phenyl]-1,2,4-triazolidine-3,5-dione typically involves the reaction of 3-(trifluoromethyl)aniline with phosgene to form the corresponding isocyanate. This intermediate is then reacted with hydrazine to yield the triazolidine-3,5-dione structure. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-[3-(Trifluoromethyl)phenyl]-1,2,4-triazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the triazolidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield nitro compounds, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring or the triazolidine structure .
Scientific Research Applications
4-[3-(Trifluoromethyl)phenyl]-1,2,4-triazolidine-3,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and pharmacological properties.
Mechanism of Action
The mechanism of action of 4-[3-(Trifluoromethyl)phenyl]-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The triazolidine-3,5-dione moiety can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylphenyl derivatives: Compounds with similar trifluoromethylphenyl groups but different functional groups attached.
Triazolidine derivatives: Compounds with the triazolidine-3,5-dione structure but different substituents on the phenyl ring.
Uniqueness
4-[3-(Trifluoromethyl)phenyl]-1,2,4-triazolidine-3,5-dione is unique due to the combination of the trifluoromethyl group and the triazolidine-3,5-dione moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]-1,2,4-triazolidine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O2/c10-9(11,12)5-2-1-3-6(4-5)15-7(16)13-14-8(15)17/h1-4H,(H,13,16)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOPRERHFGRIIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=O)NNC2=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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